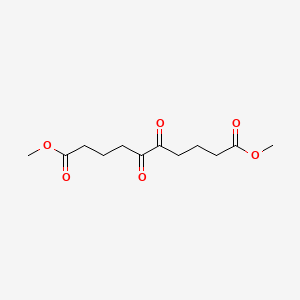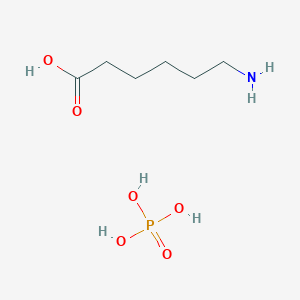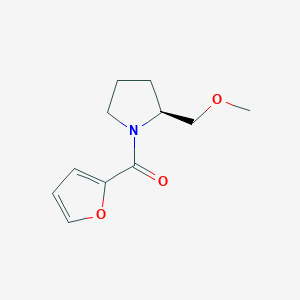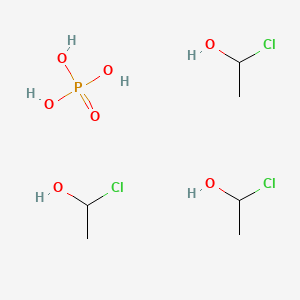
1-(2-Methylpropoxy)ethyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropoxy)ethyl trichloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloroacetate group attached to an ethyl chain, which is further substituted with a 2-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane, to ensure complete conversion to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Methylpropoxy)ethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield trichloroacetic acid and 1-(2-methylpropoxy)ethanol.
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1-(2-methylpropoxy)ethanol.
Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.
Reduction: The corresponding alcohol, 1-(2-methylpropoxy)ethanol.
科学研究应用
1-(2-Methylpropoxy)ethyl trichloroacetate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Methylpropoxy)ethyl trichloroacetate primarily involves its hydrolysis to release trichloroacetic acid and 1-(2-methylpropoxy)ethanol. The trichloroacetic acid can act as a strong acid, participating in various biochemical and chemical processes. The compound’s ester bond is susceptible to enzymatic and chemical hydrolysis, making it useful in studies involving esterases and other hydrolytic enzymes.
相似化合物的比较
Similar Compounds
Ethyl trichloroacetate: Similar in structure but lacks the 2-methylpropoxy group.
Methyl trichloroacetate: Another ester of trichloroacetic acid with a simpler alkyl group.
Isopropyl trichloroacetate: Contains an isopropyl group instead of the 2-methylpropoxy group.
Uniqueness
1-(2-Methylpropoxy)ethyl trichloroacetate is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research applications.
属性
CAS 编号 |
131301-11-6 |
|---|---|
分子式 |
C8H13Cl3O3 |
分子量 |
263.5 g/mol |
IUPAC 名称 |
1-(2-methylpropoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H13Cl3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
InChI 键 |
IOSKKCDKIDKHBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(C)OC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)



![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)




